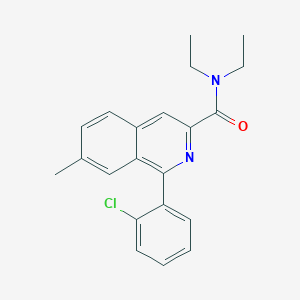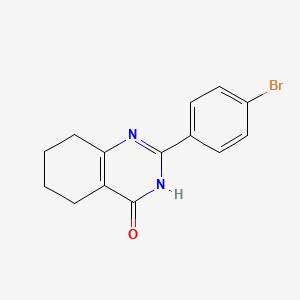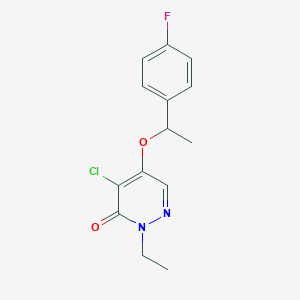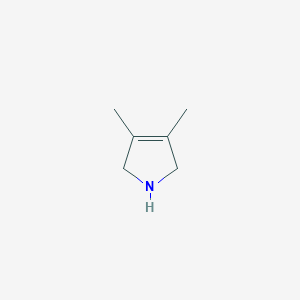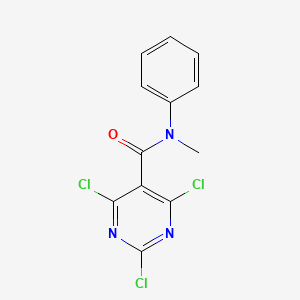
2,4,6-Trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide is a chemical compound known for its unique structure and properties. It belongs to the class of pyrimidine derivatives, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide typically involves the reaction of 2,4,6-trichloropyrimidine with N-methyl-N-phenylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrimidine derivatives, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,4,6-Trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Wirkmechanismus
The mechanism of action of 2,4,6-Trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trichloropyrimidine: A precursor in the synthesis of 2,4,6-Trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide.
N-methyl-N-phenylamine: Another precursor used in the synthesis.
Other Pyrimidine Derivatives: Compounds such as 2,4,6-trichloro-5-methylpyrimidine and tris(2,4,6-trichlorophenyl)methyl radicals share structural similarities.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chloro and carboxamide functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
87847-98-1 |
|---|---|
Molekularformel |
C12H8Cl3N3O |
Molekulargewicht |
316.6 g/mol |
IUPAC-Name |
2,4,6-trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H8Cl3N3O/c1-18(7-5-3-2-4-6-7)11(19)8-9(13)16-12(15)17-10(8)14/h2-6H,1H3 |
InChI-Schlüssel |
NLEGVFNFBCVDHA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(N=C(N=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


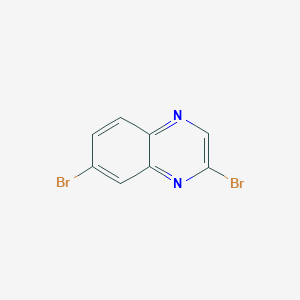

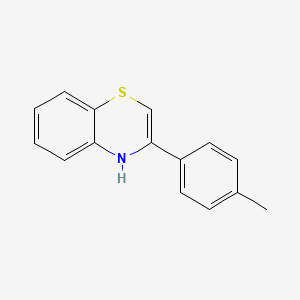
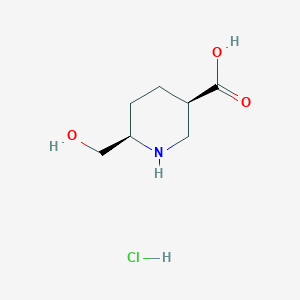
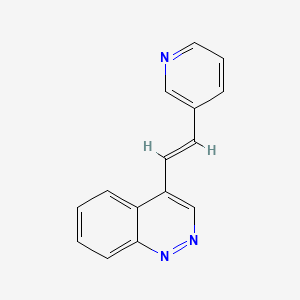
![(3R,4R)-4-naphthalen-2-yloxy-1-[(1S)-1-phenylethyl]pyrrolidin-3-ol](/img/structure/B15215796.png)
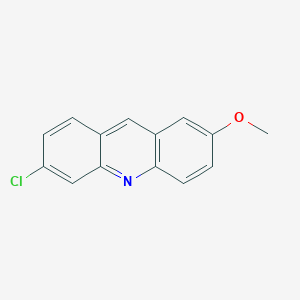
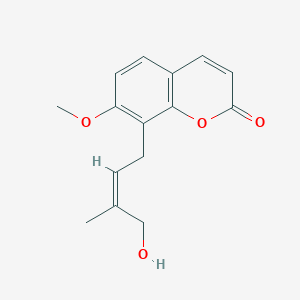
![2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide](/img/structure/B15215812.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-dimethyl](/img/structure/B15215814.png)
